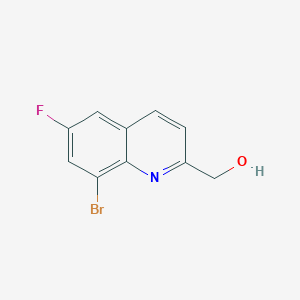
(8-Bromo-6-fluoroquinolin-2-yl)methanol
Cat. No. B8713135
M. Wt: 256.07 g/mol
InChI Key: MYFJWPVRMORXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08895550B2
Procedure details


(8-bromo-6-fluoroquinolin-2-yl)methanol (2 g, 7.8 mmol), DMSO (8.9 mL, 125.0 mmol), and TEA (4.9 mL, 35 mmol) were weighed into a flask and dissolved in a 10 mL of DCM, followed by cooling to 0° C. Pyridinium sulfate (4.351 g, 27.3 mmol) was added and the reaction stirred 0° C. for 1 hour. The reaction was poured onto 50 mL water and extracted with ethyl acetate. The combined organics were then dried over MgSO4, then concentrated in vacuo affording a yellow/white semi-solid, which was further purified by triturating with 20% ethyl acetate/Hexanes, affording the desired product as a tan solid (1.35 g, 68% yield).


[Compound]
Name
TEA
Quantity
4.9 mL
Type
reactant
Reaction Step One

Name
Pyridinium sulfate
Quantity
4.351 g
Type
reactant
Reaction Step Two



Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:14])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH2:12][OH:13])[CH:8]=[CH:7]2.CS(C)=O.S([O-])([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH:12]=[O:13])[CH:8]=[CH:7]2 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C=CC(=NC12)CO)F
|
|
Name
|
|
|
Quantity
|
8.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Pyridinium sulfate
|
|
Quantity
|
4.351 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were then dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a yellow/white semi-solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by triturating with 20% ethyl acetate/Hexanes
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C2C=CC(=NC12)C=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.35 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
